p-Methacryloyloxybenzoic acid

概要

説明

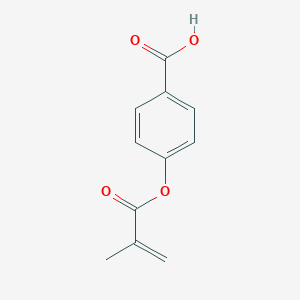

p-Methacryloyloxybenzoic acid (C₁₁H₁₀O₄) is a methacrylic acid derivative featuring a benzoic acid moiety linked via an ester group. Its molecular structure combines a polymerizable methacryloyl group with a carboxylic acid functional group, enabling unique physicochemical and polymerization properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of p-Methacryloyloxybenzoic acid typically involves the esterification of p-hydroxybenzoic acid with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of mesomorphic solvents, such as p-n-heptyloxybenzoic acid, can aid in the polymerization of the compound, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: p-Methacryloyloxybenzoic acid primarily undergoes polymerization reactions. It can also participate in esterification and transesterification reactions.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.

Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.

Transesterification: Involves the exchange of ester groups between molecules, often catalyzed by bases or acids.

Major Products:

Esterification and Transesterification: Produces various esters depending on the reactants used.

科学的研究の応用

Polymer Chemistry

p-MBA serves as a monomer in the synthesis of polymers with tailored properties. It is particularly useful in producing polymers that exhibit enhanced mechanical strength and thermal stability. Research shows that p-MBA can be copolymerized with other monomers to create materials with specific characteristics suited for various applications .

Liquid Crystals

In liquid crystal research, p-MBA acts as a medium for polymerization processes. Its ability to form liquid crystalline phases is crucial for developing advanced materials used in displays and optical devices.

Biomedical Applications

p-MBA's biocompatibility makes it a candidate for drug delivery systems. Studies indicate that polymers derived from p-MBA can encapsulate therapeutic agents, allowing for controlled release in medical applications.

Industrial Applications

The compound is utilized in creating coatings, adhesives, and other materials requiring specific polymer properties. Its versatility allows it to be incorporated into formulations that demand high-performance characteristics such as durability and resistance to environmental factors .

Case Study 1: Graft Copolymerization

A study investigated the graft copolymerization of p-MBA onto isotactic polypropylene. The results indicated that higher temperatures and increased monomer concentrations significantly enhanced grafting efficiency. The thermal properties of the resulting copolymers were analyzed using differential scanning calorimetry (DSC), revealing distinct crystallization behaviors depending on the type of polymerization method employed .

Case Study 2: Polymeric Films

Research focused on the thermal stability and decomposition mechanisms of poly(p-acryloyloxybenzoic acid) and poly(p-methacryloyloxybenzoic acid). The findings demonstrated that these polymers exhibited unique thermal behaviors, which were essential for applications requiring high temperature resistance .

作用機序

The primary mechanism of action for p-Methacryloyloxybenzoic acid involves its polymerization. The methacryloyloxy group undergoes free radical polymerization, forming long polymer chains. This process is facilitated by the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The resulting polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .

類似化合物との比較

Key Properties

- Physical Properties : Density (1.23 g/cm³), boiling point (371.8°C at 760 mmHg), and fusion enthalpy (ΔHₓₙ = 34.0 kJ/mol at 455 K) .

- Polymerization Behavior : Radical polymerization in liquid crystalline solvents enhances polymerization rates and isotacticity due to molecular ordering .

- Liquid Crystallinity : The polymer forms smectic mesophases, where sidechains facilitate layered molecular arrangements .

Comparison with Similar Compounds

Thermal Stability and Phase Transitions

p-Methacryloyloxybenzoic acid exhibits significantly higher thermal stability compared to structurally related compounds (Table 1).

Table 1: Thermal Properties of Selected C₁₁ Compounds

| Compound | Molecular Formula | ΔHₓₙ (kJ/mol) | Transition Temp. (K) | Source |

|---|---|---|---|---|

| This compound | C₁₁H₁₀O₄ | 34.0 | 455 | DOM/HEA 1996 |

| 2-Acetyl-1-naphthol | C₁₁H₁₀O₂ | 22.52 | 371.8 | ACR 1991 |

| 1-Acetyl-2-naphthol | C₁₁H₁₀O₂ | 21.34 | 337 | ACR 1991 |

The higher ΔHₓₙ of this compound is attributed to strong intermolecular interactions (e.g., hydrogen bonding from the carboxylic acid group) and the rigidity imparted by the aromatic and methacryloyloxy substituents .

Polymerization Behavior

In liquid crystalline solvents, this compound polymerizes faster than non-LC monomers like styrene. For example, copolymerization with styrene in p-cetylloxybenzoic acid solvent showed increased isotacticity (up to 75% syndiotactic triads) and polymerization rates due to aligned monomer configurations . In contrast, styrene alone lacks intrinsic LC ordering, resulting in slower kinetics and lower stereoregularity.

Acidity and Substituent Effects

The methacryloyloxy substituent, with its electron-withdrawing ester carbonyl, likely enhances acidity compared to alkyl-substituted benzoic acids.

Physical Properties vs. Analogues

Table 2: Physical Properties of Benzoic Acid Derivatives

| Compound | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|

| This compound | 371.8 | 1.23 | Methacryloyl, carboxylic acid |

| p-Hydroxybenzoic acid | 336 (sublimes) | 1.46 | Phenolic OH, carboxylic acid |

| p-Methoxybenzoic acid | 275–280 | 1.22 | Methoxy, carboxylic acid |

The higher boiling point of this compound compared to p-methoxybenzoic acid reflects stronger intermolecular forces, including hydrogen bonding and dipole interactions from the ester and carboxylic acid groups .

生物活性

p-Methacryloyloxybenzoic acid (PMBA) is a methacrylic acid derivative that has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique structure allows for significant interactions with biological systems, making it a valuable compound for drug delivery systems, tissue engineering, and other therapeutic applications. This article provides a comprehensive overview of the biological activity of PMBA, incorporating case studies, research findings, and data tables.

PMBA is characterized by its methacrylate functional group, which facilitates polymerization and grafting reactions. This property is crucial for developing polymeric materials with tailored properties for specific biomedical applications.

Biological Activity Overview

The biological activity of PMBA can be categorized into several key areas:

- Cytotoxicity and Cell Viability

- Drug Delivery Systems

- Biocompatibility and Tissue Engineering

1. Cytotoxicity and Cell Viability

Research indicates that PMBA exhibits varying levels of cytotoxicity depending on its formulation and the target cell type. For instance, studies have shown that PMBA-modified polymers can significantly affect cell viability in cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of PMBA-based polymers on HeLa cells (human cervical cancer cell line). The results indicated that the incorporation of PMBA into polymer matrices enhanced cytotoxicity compared to non-modified controls, suggesting its potential as an anticancer agent .

| Polymer Type | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| PMBA-Modified Polymeric Films | HeLa | 15 | Significant cytotoxicity |

| Non-Modified Control | HeLa | 30 | Lower cytotoxicity |

2. Drug Delivery Systems

PMBA's ability to form hydrogels and other polymeric structures makes it an excellent candidate for drug delivery applications. Its pH-sensitive properties allow for controlled release mechanisms, particularly useful in targeting tumor microenvironments.

- Research Findings : A study demonstrated that PMBA-based hydrogels could encapsulate doxorubicin (Dox) and release it in a controlled manner under acidic conditions typical of tumor environments. The release profile showed a significant increase in drug release at lower pH levels .

| pH Level | % Drug Released |

|---|---|

| 7.4 | 24% |

| 5.0 | 44% |

| 4.0 | 96% |

3. Biocompatibility and Tissue Engineering

PMBA has been investigated for its biocompatibility when used in tissue engineering scaffolds. Its integration into poly(methyl methacrylate) (PMMA) matrices has shown promise in enhancing cell adhesion and proliferation.

- Case Study : In a tissue engineering application, PMBA was grafted onto PMMA scaffolds. The modified scaffolds exhibited improved biocompatibility and cell growth rates compared to unmodified scaffolds, indicating the potential for PMBA in regenerative medicine .

The biological activity of PMBA is influenced by several mechanisms:

- Cell Membrane Interaction : PMBA can interact with cellular membranes, affecting permeability and leading to increased uptake of therapeutic agents.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that PMBA may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

- pH Sensitivity : The pH-responsive nature of PMBA allows for targeted drug delivery, particularly in acidic tumor microenvironments.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for p-methacryloyloxybenzoic acid, and what purification methods are recommended?

- Methodological Answer : The synthesis typically involves esterification of methacrylic acid with p-hydroxybenzoic acid under acidic or catalytic conditions. A common approach adapts methods used for peroxybenzoic acids, such as using sodium methoxide to facilitate condensation . Purification often employs recrystallization (e.g., from ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity validation requires HPLC (≥95%) and NMR to confirm the absence of unreacted monomers or side products .

Q. Which spectroscopic techniques are most effective for characterizing p-methacryloyloxybenzoic acid?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., vinyl protons from methacrylate at δ 5.6–6.1 ppm) and confirms ester linkage formation .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) validate functional groups .

- HPLC-MS : Ensures molecular weight consistency and detects impurities .

- Melting Point Analysis : Cross-referenced with NIST data (e.g., mp ~87°C for related p-methoxybenzoic acids) .

Q. How should researchers assess the stability of p-methacryloyloxybenzoic acid under varying storage conditions?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- Accelerated Aging Tests : Storage at 40°C/75% RH for 4 weeks, with periodic HPLC checks for degradation products (e.g., hydrolysis to methacrylic acid) .

- Light Sensitivity : UV-Vis spectroscopy before/after exposure to UV light (300–400 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield using Design of Experiments (DOE)?

- Methodological Answer : DOE parameters include temperature (60–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions. For example, Reaxys data shows that 80°C with 3 mol% H2SO4 in toluene maximizes yield (85–90%) while minimizing dimerization .

Q. What computational models predict the reactivity of p-methacryloyloxybenzoic acid in polymerization or copolymerization?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions, predicting reactivity ratios (e.g., Q-e scheme for copolymerization with styrene). Tools like Gaussian09 model transition states for radical polymerization initiation . Molecular dynamics simulations (e.g., GROMACS) assess steric effects in cross-linked networks .

Q. How does p-methacryloyloxybenzoic acid interact in catalytic processes, such as acid-catalyzed esterifications?

- Methodological Answer : The carboxylic acid group acts as a Brønsted acid catalyst. Kinetic studies (e.g., in biodiesel synthesis) monitor conversion via 1H NMR or GC. Turnover frequency (TOF) is compared to p-toluenesulfonic acid, with activation energy calculated via Arrhenius plots .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points or solubility)?

- Methodological Answer :

- Source Evaluation : Cross-check NIST data with peer-reviewed journals, excluding vendor-reported values (e.g., commercial catalogs ).

- Experimental Replication : Measure mp/solubility in triplicate under controlled humidity.

- Contextual Factors : Note differences in polymorphic forms or hydration states. For example, anhydrous vs. monohydrate forms may explain mp variations .

Q. Structure-Property Relationships

Q. What strategies link the molecular structure of p-methacryloyloxybenzoic acid to its performance in hydrogels or adhesives?

- Methodological Answer :

特性

IUPAC Name |

4-(2-methylprop-2-enoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-7(2)11(14)15-9-5-3-8(4-6-9)10(12)13/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCFPDURLPJGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166228 | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15721-10-5 | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methacryloyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。